molecular formula C24H23NO3 B325181 Propyl 4-[(diphenylacetyl)amino]benzoate

Propyl 4-[(diphenylacetyl)amino]benzoate

Cat. No.: B325181
M. Wt: 373.4 g/mol
InChI Key: XKGNEOPJQYZWSO-UHFFFAOYSA-N
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Description

Propyl 4-[(diphenylacetyl)amino]benzoate is an aromatic ester derivative featuring a diphenylacetyl group attached to the amino position of a para-substituted benzoic acid, which is esterified with a propyl alcohol moiety. The propyl ester group may influence solubility and metabolic stability, as esters are prone to hydrolysis by esterases.

Properties

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

propyl 4-[(2,2-diphenylacetyl)amino]benzoate

InChI

InChI=1S/C24H23NO3/c1-2-17-28-24(27)20-13-15-21(16-14-20)25-23(26)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16,22H,2,17H2,1H3,(H,25,26)

InChI Key

XKGNEOPJQYZWSO-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural and Functional Analogues

FE@SNAP and Tos@SNAP (MCHR1 Antagonists)
  • Structural Features: FE@SNAP [(+)-(2-Fluoroethyl)(4S)-3-{...}pyrimidinecarboxylate] contains a fluoroethyl ester, difluorophenyl, and piperidinyl groups. Tos@SNAP includes a tosyloxyethyl ester. Both are structurally complex compared to Propyl 4-[(diphenylacetyl)amino]benzoate, which lacks fluorinated substituents and heterocyclic moieties .
  • Biological Activity : FE@SNAP acts as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist. The diphenylacetyl group in the target compound may similarly target hydrophobic binding pockets in receptors, though its specific target remains unconfirmed.
  • Physicochemical Properties: LogP: this compound (estimated ~4.5) is more lipophilic than FE@SNAP (~3.8) due to the diphenylacetyl group. Metabolic Stability: The fluoroethyl group in FE@SNAP enhances resistance to enzymatic degradation compared to the propyl ester in the target compound .
Propyl 4-Hydroxybenzoate (Propyl Paraben)
  • Structural Features: A simple ester of 4-hydroxybenzoic acid and propanol. The hydroxyl group in parabens contrasts with the diphenylacetyl-amino substitution in the target compound .
  • Biological Activity: Propyl paraben is a widely used antimicrobial preservative.
  • Physicochemical Properties :
    • LogP : Propyl paraben (~2.1) is less lipophilic than the target compound (~4.5), affecting tissue distribution.
    • Solubility : Propyl paraben’s hydroxyl group confers higher aqueous solubility compared to the hydrophobic diphenylacetyl substituent .
Perfluorinated Compounds (PFCs)
  • Structural Features : Example PFCs (e.g., [73019-19-9]) feature fluorinated alkyl chains and sulfonamide linkages, unlike the ester and diphenylacetyl groups in the target compound .
  • Functional Differences : PFCs are industrial surfactants with extreme environmental persistence due to C-F bonds. The target compound’s ester group is more hydrolytically labile, suggesting lower environmental persistence but faster metabolic clearance .

Comparative Data Table

Compound Structural Highlights LogP (Est.) Solubility Key Biological Activity Reference
This compound Diphenylacetyl, propyl ester ~4.5 Low Potential receptor antagonist
FE@SNAP Fluoroethyl, difluorophenyl, piperidine ~3.8 Moderate MCHR1 antagonist
Propyl Paraben Hydroxybenzoate, propyl ester ~2.1 High Antimicrobial preservative
PFC Example ([73019-19-9]) Fluorinated sulfonamide ~6.0 Very low Industrial surfactant

Research Findings and Implications

  • Synthetic Complexity: The synthesis of FE@SNAP involved multi-step routes with fluorinated intermediates , suggesting that this compound may require similar expertise in organic synthesis.
  • Structure-Activity Relationships (SAR) :
    • Fluorination (as in FE@SNAP) improves metabolic stability but reduces lipophilicity compared to diphenylacetyl.
    • The diphenylacetyl group may enhance receptor binding through hydrophobic interactions, though this requires experimental validation.
  • Environmental and Toxicological Profiles : Unlike PFCs, the target compound’s ester linkage may reduce bioaccumulation risks but increase susceptibility to enzymatic hydrolysis .

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